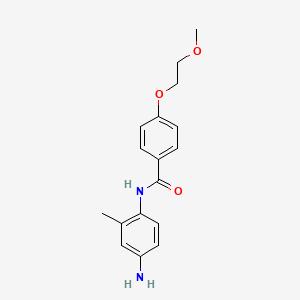

N-(4-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide

Description

N-(4-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide (CAS: 1020056-79-4) is a benzamide derivative characterized by a 4-(2-methoxyethoxy)benzoyl group linked to a 4-amino-2-methylphenylamine moiety. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.35 g/mol. The compound features a planar benzamide core, as indicated by crystallographic data, with the 2-methoxyethoxy substituent introducing conformational flexibility due to its ethoxy linker . This structural motif is critical for modulating solubility and interaction with biological targets, though its specific pharmacological applications remain under investigation.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-4-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-12-11-14(18)5-8-16(12)19-17(20)13-3-6-15(7-4-13)22-10-9-21-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCIUDLPJNYNQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 4-(2-methoxyethoxy)benzoic acid.

Amidation Reaction: The key step involves the formation of an amide bond between the amino group of 4-amino-2-methylphenol and the carboxyl group of 4-(2-methoxyethoxy)benzoic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) are employed under appropriate conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials or as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Chemical Reactivity: The compound’s functional groups determine its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

N-(2-Nitrophenyl)-4-bromo-benzamide ()

- Structure : Bromo and nitro substituents at the benzamide core.

- Key Differences: The nitro group at the ortho position introduces strong electron-withdrawing effects, contrasting with the electron-donating 2-methoxyethoxy group in the target compound. Crystallographic studies reveal two molecules per asymmetric unit, with dihedral angles between aromatic rings differing significantly from those in N-(4-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide .

2-Chloro-N-(4-methoxyphenyl)benzamide ()

- Structure : Chloro and para-methoxy substituents.

- Key Differences: The chloro group enhances electrophilicity, while the para-methoxy group stabilizes the aromatic ring via resonance.

CI-994 (N-Acetyldinaline) ()

- Structure: 4-(Acetylamino)-N-(2-aminophenyl)benzamide.

- Demonstrated antitumor activity via hyperacetylation of histone H3 in colon carcinoma cells .

- Applications : Clinical trials for cancer therapy; highlights the impact of substituent positioning on biological activity.

Agent L1 (Methoxybenzamide Derivative) ()

- Structure : Contains a 4-methoxybenzamide core with a dimethylbenzyl-oxy substituent.

- Key Differences :

4-Chloro-N-(2-methoxyphenyl)-benzamide ()

- Structure : Chloro and ortho-methoxy substituents.

- Key Differences :

Structural and Pharmacological Trends

Substituent Effects on Bioactivity

- Electron-Donating Groups (e.g., 2-methoxyethoxy) : Enhance solubility and may improve pharmacokinetics.

- Electron-Withdrawing Groups (e.g., nitro, chloro) : Increase reactivity but may reduce metabolic stability.

- Bulkier Groups (e.g., dimethylbenzyl) : Favor lipophilicity and membrane permeability but may limit target engagement.

Crystallographic Insights

- Dihedral angles between aromatic rings vary significantly: 79.20° in 2-Chloro-N-(4-methoxyphenyl)benzamide . Smaller angles expected in this compound due to flexible ethoxy linker .

- Methoxy groups in para positions () exhibit greater planarity than ortho-substituted analogs.

Biological Activity

N-(4-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide, a compound with potential therapeutic applications, has garnered attention in recent research for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula: CHNO

- Molecular Weight: 276.34 g/mol

This structure includes an amino group, a benzamide moiety, and a methoxyethoxy side chain, which collectively contribute to its biological activity.

This compound is believed to exert its biological effects through interactions with various molecular targets. It may modulate enzyme activities or receptor functions, influencing cellular pathways that are crucial for therapeutic outcomes. Preliminary studies suggest:

- Enzyme Inhibition: The compound shows potential as an inhibitor of carbonic anhydrases (CAs) and acetylcholinesterase (AChE), which are vital in numerous physiological processes.

- Antiviral Activity: Similar compounds have demonstrated antiviral properties by increasing intracellular levels of APOBEC3G (A3G), which is known to inhibit viral replication .

Anticancer Properties

Research indicates that derivatives of the benzamide class, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 5.0 |

| Colon adenocarcinoma (Caco-2) | 7.2 |

| Breast cancer (MCF-7) | 6.5 |

| Non-small cell lung carcinoma | 8.0 |

These values indicate that the compound has promising potential as an anticancer agent, with ongoing studies aimed at elucidating its precise mechanisms and efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it possesses moderate activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results highlight its potential use in treating bacterial infections, although further optimization and testing are required.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in PubMed Central investigated the cytotoxic effects of various benzamide derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in vitro across multiple cancer cell lines .

- Antiviral Mechanism : Another research effort focused on the antiviral properties of similar benzamide derivatives against Hepatitis B virus (HBV). The study showed that these compounds could enhance the levels of A3G, thereby inhibiting HBV replication effectively .

- Enzyme Inhibition Studies : Research highlighted the enzyme inhibition capabilities of benzamide derivatives against carbonic anhydrases and AChE, with IC50 values indicating potent activity at nanomolar concentrations . This suggests a dual role in both neurological and metabolic pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide?

Methodological Answer:

The compound is typically synthesized via a multi-step protocol involving:

Amide Coupling: React 4-(2-methoxyethoxy)benzoic acid with 4-amino-2-methylaniline using coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane (DCM) under nitrogen .

Protection/Deprotection: If the amino group is sensitive, employ tert-butoxycarbonyl (Boc) protection before coupling, followed by acidic deprotection (e.g., TFA) .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures purity. Validate via TLC and HPLC .

Key Considerations:

- Optimize reaction stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting material.

- Monitor reaction progress via FT-IR for amide bond formation (~1650–1680 cm⁻¹) .

Basic: How is structural characterization of this benzamide derivative performed?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR: Confirm substitution patterns (e.g., methoxyethoxy protons at δ 3.4–4.5 ppm; aromatic protons for regiochemistry) .

- ESI-MS: Verify molecular ion peaks (e.g., [M+H]+ at m/z ~329.4) and fragmentation patterns .

- Elemental Analysis: Validate C, H, N composition (±0.4% theoretical values) .

Data Contradiction Resolution:

- Discrepancies in NMR splitting patterns may arise from rotamers; use variable-temperature NMR or DFT calculations to confirm .

Advanced: What crystallographic strategies resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., methanol/ethyl acetate). Use SHELX-2018 for structure solution/refinement .

- Torsion Angle Analysis: Compare dihedral angles (e.g., between benzamide and methoxyethoxy groups) to DFT-optimized geometries .

- Hydrogen Bonding Networks: Map intermolecular interactions (e.g., N–H···O, C–H···O) using Mercury software to explain packing motifs .

Case Study:

In related benzamides, SCXRD revealed coplanar aromatic rings (dihedral angle <5°) stabilized by π-π stacking, critical for bioactivity .

Advanced: How is the compound evaluated for biological activity in vitro?

Methodological Answer:

- Enzyme Inhibition Assays:

- Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to targets (e.g., kinases, GPCRs) .

- IC50 determination via dose-response curves (0.1–100 µM range, triplicate runs) .

- Cellular Uptake Studies:

- LC-MS/MS quantifies intracellular concentration in cell lines (e.g., HEK293, HepG2) after 24-h exposure .

Data Interpretation:

- Compare activity to positive controls (e.g., cisplatin for cytotoxicity) and assess statistical significance (p<0.05 via ANOVA).

Advanced: How are structure-activity relationships (SAR) explored for this compound?

Methodological Answer:

- Substituent Modification:

- Synthesize analogs with varied alkoxy chains (e.g., ethoxy vs. propoxy) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) .

- 3D-QSAR Modeling:

- Use CoMFA/CoMSIA to correlate steric/electronic properties with bioactivity. Validate via leave-one-out cross-validation (q² >0.5) .

Case Study:

In gastrokinetic benzamides, fluorobenzyl groups enhanced activity by 3-fold due to improved hydrophobic interactions .

Advanced: What analytical methods resolve solubility challenges in pharmacological assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO/PEG-400 (1:4 v/v) for stock solutions; dilute in assay buffer (≤1% DMSO) to avoid cytotoxicity .

- Thermodynamic Solubility: Measure via shake-flask method (24-h equilibration in PBS pH 7.4, HPLC quantification) .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (∼150 nm, PDI <0.2) via emulsion-solvent evaporation to enhance bioavailability .

Advanced: How are computational methods integrated to predict metabolic stability?

Methodological Answer:

- In Silico Metabolism Prediction:

- Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., methoxyethoxy O-dealkylation) .

- CYP450 Inhibition Screening:

- Incubate with human liver microsomes (HLMs) and NADPH; quantify metabolites via LC-MS/MS. Compare to positive inhibitors (e.g., ketoconazole) .

Validation:

- Cross-reference computational predictions with in vitro microsomal stability data (t1/2 >30 min desirable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.